molecular formula C18H20N2O4 B5641081 N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B5641081
M. Wt: 328.4 g/mol
InChI Key: SHUYEGRGLJDKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves advanced oxidation processes (AOPs) to degrade or modify specific components. These processes can generate various by-products and require careful analysis to optimize the synthesis route and minimize unwanted reactions (Qutob et al., 2022).

Molecular Structure Analysis

The analysis of molecular structures frequently employs computational methods to predict reactivity and stability. Techniques like the Fukui function, used in the study by Qutob et al. (2022), help identify reactive sites within a molecule, providing insights into potential interactions and reactivity patterns crucial for understanding a compound's chemical behavior.

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound includes analyzing its interaction with other substances and its breakdown products. For instance, acetaminophen's degradation by AOPs results in various by-products, highlighting the importance of understanding a compound's chemical stability and reactivity (Qutob et al., 2022).

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-5-6-13(3)18(14(11)4)24-10-17(21)19-16-9-15(20(22)23)8-7-12(16)2/h5-9H,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUYEGRGLJDKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

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